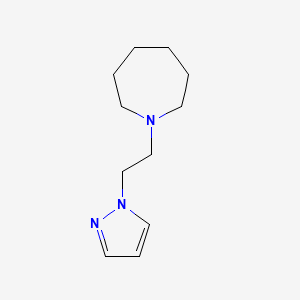
1-(2-(1H-pirazolo-1-il)etil)azepan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-pyrazol-1-yl)ethyl)azepane is a heterocyclic compound that features both a pyrazole ring and an azepane ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The pyrazole ring is known for its diverse pharmacological activities, while the azepane ring contributes to the compound’s structural complexity and potential biological activity.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antimalarial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . This is followed by the alkylation of the pyrazole with an appropriate azepane precursor under basic conditions .
Industrial Production Methods: Industrial production of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)ethyl)azepane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Alkylated or sulfonated derivatives of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane.
Mecanismo De Acción
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane is primarily attributed to its interaction with biological targets through the pyrazole ring. The pyrazole moiety can act as a ligand for various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The azepane ring may also contribute to the compound’s overall binding affinity and specificity by providing additional points of contact with the target molecule .
Comparación Con Compuestos Similares
1-(2-(1H-pyrazol-1-yl)ethyl)azepane can be compared with other similar compounds, such as:
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: This compound features a piperidine ring instead of an azepane ring, which may result in different biological activities and chemical properties.
1-(2-(1H-Pyrazol-1-yl)ethyl)pyrrolidine: The presence of a pyrrolidine ring in place of the azepane ring can lead to variations in the compound’s pharmacological profile and reactivity.
The uniqueness of 1-(2-(1H-pyrazol-1-yl)ethyl)azepane lies in its combination of the pyrazole and azepane rings, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Propiedades
IUPAC Name |
1-(2-pyrazol-1-ylethyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-2-4-8-13(7-3-1)10-11-14-9-5-6-12-14/h5-6,9H,1-4,7-8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAMYUBEOBTJLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3-Chloro-2-fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2401608.png)

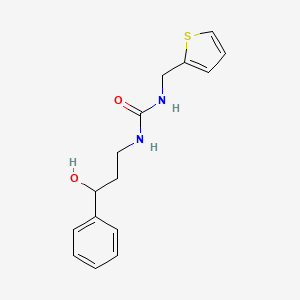
![N,N-diethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2401611.png)

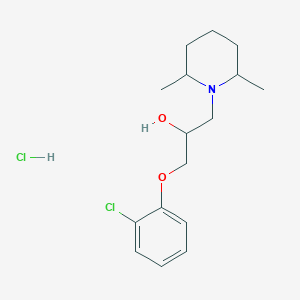
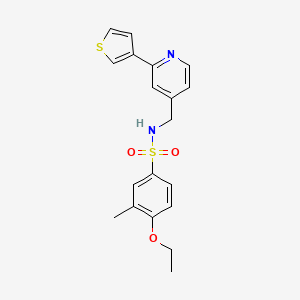
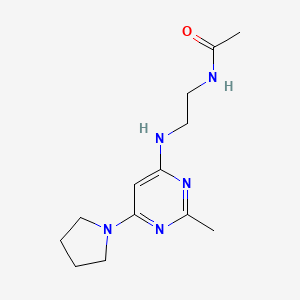
![2-Chloro-N-[cyano-(2-methoxyphenyl)methyl]-4-fluoro-5-methylbenzamide](/img/structure/B2401620.png)
![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

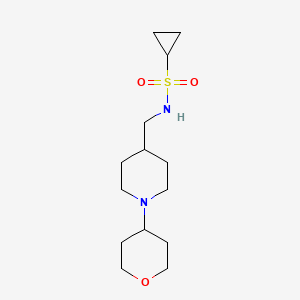
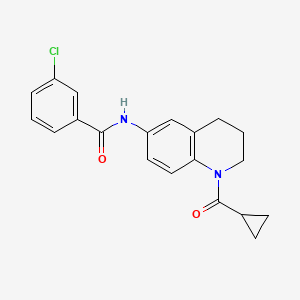
![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)
